6-Bromo-3-iodo-2-(trifluoromethyl)pyridine
Overview
Description
6-Bromo-3-iodo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of 2-(trifluoromethyl)pyridine using bromine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
6-Bromo-3-iodo-2-(trifluoromethyl)pyridine finds applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its halogenated structure can enhance the biological activity and stability of drug candidates.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers investigate its interactions with biological targets to develop new drugs.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides. Its trifluoromethyl group contributes to the efficacy and environmental stability of these products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The halogen atoms and trifluoromethyl group can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary based on the biological context.
Comparison with Similar Compounds
- 2-Bromo-3-iodo-6-(trifluoromethyl)pyridine
- 3-Bromo-2-iodo-5-(trifluoromethyl)pyridine
- 4-Bromo-3-iodo-2-(trifluoromethyl)pyridine
Comparison: 6-Bromo-3-iodo-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring. This arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and iodine atoms, along with the trifluoromethyl group, provides a distinct combination of electronic and steric effects, making it a versatile compound in various applications.
Properties
IUPAC Name |
6-bromo-3-iodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJSIEJRWQMMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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